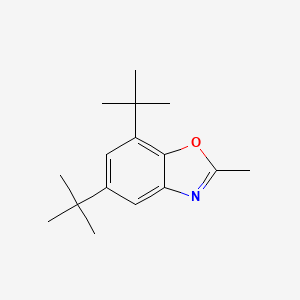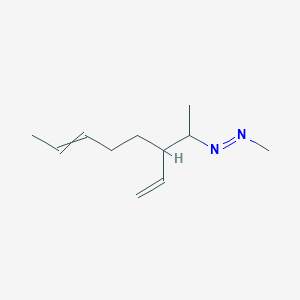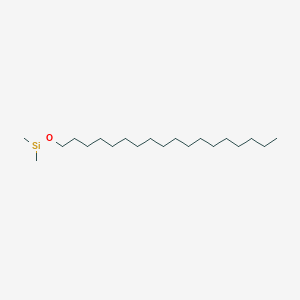![molecular formula C15H15O7P B14495575 Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate CAS No. 65549-37-3](/img/structure/B14495575.png)
Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 7-oxo-7H-furo3,2-gbenzopyran-4-yl phosphate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system. The presence of a phosphate group further enhances its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 7-oxo-7H-furo3,2-gbenzopyran-4-yl phosphate typically involves the following steps:
-
Formation of the Furobenzopyran Core: : The initial step involves the synthesis of the furobenzopyran core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. Common reagents used in this step include furan derivatives and benzopyran precursors.
-
Introduction of the Phosphate Group: : The next step involves the introduction of the phosphate group. This is typically done through a phosphorylation reaction using diethyl phosphorochloridate or similar reagents. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of Diethyl 7-oxo-7H-furo3,2-gbenzopyran-4-yl phosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 7-oxo-7H-furo3,2-gbenzopyran-4-yl phosphate undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form higher oxidation state products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
-
Substitution: : The phosphate group can undergo substitution reactions with nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Reduced furobenzopyran derivatives.
Substitution: Substituted furobenzopyran phosphates.
Scientific Research Applications
Diethyl 7-oxo-7H-furo3,2-gbenzopyran-4-yl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 7-oxo-7H-furo3,2-gbenzopyran-4-yl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group plays a crucial role in its reactivity, allowing it to participate in phosphorylation reactions. This can lead to the modulation of various biological pathways, including signal transduction and enzyme activity. The compound’s unique structure enables it to bind to specific targets, thereby exerting its effects.
Comparison with Similar Compounds
Diethyl 7-oxo-7H-furo3,2-gbenzopyran-4-yl phosphate can be compared with other similar compounds, such as:
- 7H-Furo 3,2-gbenzopyran-7-one, 4-methoxy- : Known for its use in organic synthesis and biological studies .
- 7H-Furo 3,2-gbenzopyran-7-one, 4,9-dimethoxy- : Utilized in various chemical reactions and research applications .
- 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Studied for its unique chemical properties and potential applications .
The uniqueness of Diethyl 7-oxo-7H-furo3,2-g
Properties
CAS No. |
65549-37-3 |
|---|---|
Molecular Formula |
C15H15O7P |
Molecular Weight |
338.25 g/mol |
IUPAC Name |
diethyl (7-oxofuro[3,2-g]chromen-4-yl) phosphate |
InChI |
InChI=1S/C15H15O7P/c1-3-19-23(17,20-4-2)22-15-10-5-6-14(16)21-13(10)9-12-11(15)7-8-18-12/h5-9H,3-4H2,1-2H3 |
InChI Key |
OQIKZHBINIRXIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


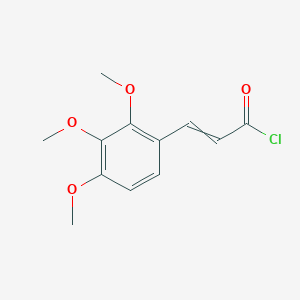
![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)

![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester](/img/structure/B14495530.png)
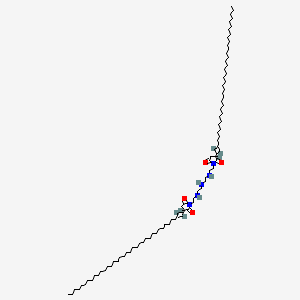
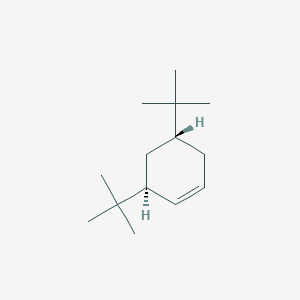

![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
